11beta,13-Dihydrolactucin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

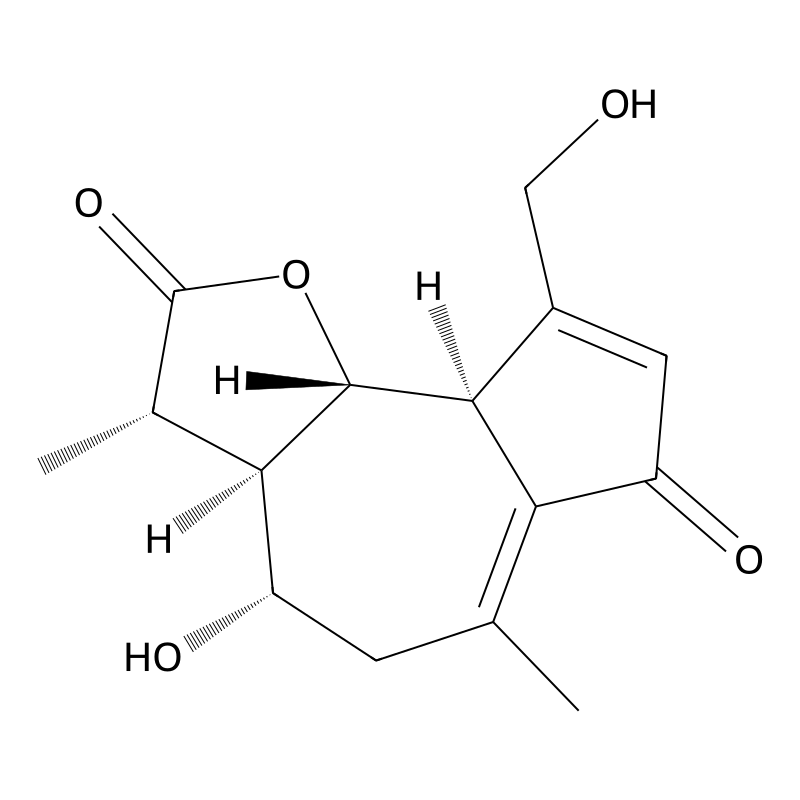

11beta,13-Dihydrolactucin is a sesquiterpene lactone characterized by the molecular formula and a molecular weight of approximately 278.30 g/mol. It is derived from lactucin through a formal hydrogenation process across the 11,13-double bond. This compound is primarily found in plants of the Launaea genus, particularly Launaea mucronata, where it is present alongside other lactones such as lactucin and lactucin-8-O-acetate .

Information regarding the safety profile of 11β,13-DHL is limited. Considering its close relation to lactucin, which can exhibit cytotoxicity (toxic to cells) [], it's important to handle 11β,13-DHL with appropriate laboratory precautions until further research clarifies its safety profile.

Limitations and Future Research

Research on 11β,13-DHL is in its early stages. Further investigations are needed to understand its:

- Biological activity: Does it possess any medicinal properties similar to other sesquiterpene lactones?

- Mechanism of action: How does it interact with biological systems?

- Safety profile: What are its potential risks and how can it be handled safely?

Identification and Source:

11beta,13-Dihydrolactucin (C15H18O5) is a sesquiterpene lactone, a type of naturally occurring organic compound found in various plants, particularly in the chicory (Cichorium intybus) species []. It is obtained through the formal hydrogenation (addition of hydrogen) across the 11,13-double bond of lactucin, another sesquiterpene lactone present in chicory [].

Chemical Properties and Analysis:

Current Research:

While 11beta,13-Dihydrolactucin itself hasn't been extensively studied in isolation, research has focused on its derivatives and related compounds within the context of the broader class of sesquiterpene lactones. These studies explore the diverse biological activities associated with sesquiterpene lactones, including potential anti-inflammatory, anti-cancer, and antimicrobial properties [].

The primary reaction involving 11beta,13-Dihydrolactucin is its formation from lactucin via hydrogenation. This reaction can be represented as follows:

- Hydrogenation Reaction:

This transformation involves the addition of hydrogen across the double bond between carbon atoms 11 and 13 of the lactucin molecule, resulting in the saturation of this bond and the formation of 11beta,13-Dihydrolactucin .

11beta,13-Dihydrolactucin exhibits several notable biological activities:

- Anti-inflammatory Effects: Research indicates that this compound can significantly reduce the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2) in myofibroblast-like human cell models .

- Antioxidant Properties: Preliminary studies suggest that sesquiterpene lactones may possess antioxidant capabilities, contributing to their potential therapeutic effects against oxidative stress-related diseases .

These biological activities highlight its potential role in pharmacological applications, particularly in treating inflammatory conditions.

Synthesis of 11beta,13-Dihydrolactucin can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from plant sources, specifically from the roots of Launaea mucronata, where it occurs naturally.

- Chemical Synthesis: Laboratory synthesis can be performed through hydrogenation of lactucin using various catalysts under controlled conditions to yield 11beta,13-Dihydrolactucin. This method allows for the production of larger quantities for research and application purposes .

The applications of 11beta,13-Dihydrolactucin span various fields:

- Pharmaceuticals: Due to its anti-inflammatory properties, it shows promise in drug development for treating inflammatory diseases and conditions.

- Nutraceuticals: Its antioxidant activity may contribute to formulations aimed at improving health and preventing diseases associated with oxidative stress.

- Cosmetics: The compound's potential skin benefits could lead to its incorporation into cosmetic products aimed at reducing inflammation and oxidative damage .

Studies on interaction mechanisms involving 11beta,13-Dihydrolactucin have primarily focused on its effects on cellular pathways related to inflammation. For instance:

- In vitro studies demonstrate that it modulates signaling pathways associated with inflammation by inhibiting specific enzymes like cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response .

- Further research is needed to explore its interactions with other biochemical pathways and potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 11beta,13-Dihydrolactucin. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Lactucin | C15H18O4 | Precursor compound; exhibits similar biological effects but lacks hydrogenation at the 11,13 position. |

| 11beta,13-Dihydrolactucopicrin | C23H24O7 | Larger structure; derived from similar pathways but includes additional functional groups. |

| Lactucopicrin | C23H28O7 | Contains a more complex structure with additional hydroxyl groups; known for its own anti-inflammatory properties. |

The uniqueness of 11beta,13-Dihydrolactucin lies in its specific structural configuration resulting from hydrogenation, which may enhance its biological activity compared to its precursors and derivatives.

11beta,13-Dihydrolactucin was first identified in the early 21st century during phytochemical investigations of Asteraceae plants. Its isolation from Cichorium glandulosum roots using high-speed counter-current chromatography (HSCCC) marked a milestone in sesquiterpene lactone research. The compound’s structural relationship to lactucin—a known bitter principle in chicory—was clarified through hydrogenation studies, revealing its saturated 11,13-bond configuration. PubChem records indicate formal characterization by 2006, with subsequent studies expanding its documented occurrences to genera such as Launaea and Lactuca.

Classification as a Sesquiterpene Lactone

11beta,13-Dihydrolactucin belongs to the guaianolide subclass of sesquiterpene lactones (SLs), characterized by:

- A tricyclic framework comprising a gamma-lactone, cyclopentane, and cycloheptane.

- Functional groups including secondary alcohols, ketones, and a primary alcohol moiety.

Its IUPAC name, (3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione, reflects its complex stereochemistry.

Importance in Phytochemical Research

This compound has emerged as a key target for:

- Bioactivity studies: Demonstrating anti-inflammatory and antimicrobial potential.

- Biosynthetic pathway analysis: Serving as a hydrogenated derivative of lactucin in chicory metabolic networks.

- Extraction methodology development: Optimizing HSCCC protocols for polar SL isolation.

Distribution in the Plant Kingdom

11beta,13-Dihydrolactucin occurs predominantly in Asteraceae, with documented sources including:

| Plant Family | Species | Tissue | Reference |

|---|---|---|---|

| Asteraceae | Cichorium intybus | Roots, leaves | |

| Asteraceae | Launaea arborescens | Aerial parts | |

| Asteraceae | Lactuca saligna | Latex |

11beta,13-Dihydrolactucin exhibits the molecular formula C15H18O5, representing a sesquiterpene lactone with fifteen carbon atoms, eighteen hydrogen atoms, and five oxygen atoms [1] [2] [3]. The compound possesses a molecular weight of 278.30 grams per mole, as determined through computational analysis and confirmed by high-resolution mass spectrometry [1] [4] [5]. The exact molecular weight has been calculated as 278.115000 atomic mass units, providing precise mass identification for analytical purposes [4] [6].

The molecular composition reflects the characteristic structure of guaianolide-type sesquiterpene lactones, with the carbon backbone derived from the cyclization of farnesyl pyrophosphate precursors [7]. The five oxygen atoms are distributed across functional groups including hydroxyl substituents, ketone moieties, and the characteristic gamma-lactone ring system essential for biological activity [1] [8].

Structural Elucidation and Confirmation

The structural determination of 11beta,13-Dihydrolactucin has been accomplished through comprehensive spectroscopic analysis combined with crystallographic studies [9] [10]. The compound represents a reduced derivative of lactucin, formed through formal hydrogenation across the 11,13-double bond, resulting in the conversion of the exocyclic methylene group to a methyl substituent [1] [8].

Advanced analytical techniques have confirmed the azulenofuran framework characteristic of guaianolide sesquiterpene lactones [1] [8]. The International Union of Pure and Applied Chemistry nomenclature designates the compound as (3S,3aR,4S,9aS,9bR)-4-hydroxy-9-(hydroxymethyl)-3,6-dimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione [3] [1].

Single-crystal X-ray diffraction analysis has provided definitive structural confirmation, establishing the absolute configuration and verifying the tricyclic ring system [9] [10]. This crystallographic investigation represents the first reported crystal structure determination for 11beta,13-Dihydrolactucin, contributing significantly to the understanding of its three-dimensional molecular architecture [10].

Stereochemistry and Conformation

The stereochemical configuration of 11beta,13-Dihydrolactucin has been definitively established through crystallographic analysis, revealing absolute configurations of 5S,6R,7R,8S,11S [9]. These chiral centers determine the specific spatial arrangement of atoms within the tricyclic framework, influencing both physical properties and biological activity [9].

The compound adopts a characteristic guaianolide conformation featuring three fused ring systems: a five-membered furan ring, a seven-membered carbocycle, and a gamma-lactone ring [11] [12]. The ring fusion pattern follows a cis-trans arrangement typical of guaianolide sesquiterpene lactones, with the seven-membered ring adopting a chair conformation and the gamma-lactone ring maintaining an envelope configuration [11] [13].

Conformational analysis reveals that the hydroxyl groups occupy specific orientations that contribute to the molecule's stability and reactivity profile [9]. The primary hydroxyl group at position 15 extends outward from the molecular framework, making it accessible for derivatization reactions and conjugation with other molecules [9] [14].

Physical and Chemical Properties

11beta,13-Dihydrolactucin manifests as a white crystalline solid under standard conditions, with a melting point range that facilitates isolation and purification procedures [5] [15]. The compound demonstrates limited aqueous solubility, with calculated LogS values indicating moderate hydrophobic character [6].

| Property | Value | Reference |

|---|---|---|

| Appearance | White crystalline solid | [5] |

| Density | 1.36 ± 0.1 g/cm³ (predicted) | [4] |

| Boiling Point | 548.0 ± 50.0 °C (predicted) | [4] |

| LogP | 0.36280 | [4] |

| Polar Surface Area | 83.83000 Ų | [4] |

The compound exhibits solubility in organic solvents including ethanol, methanol, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [16]. This solubility profile facilitates extraction from plant materials and enables various analytical and synthetic procedures [9] [16].

Chemical stability varies with environmental conditions, with the compound showing susceptibility to hydrolysis under certain pH conditions [9] [14]. The gamma-lactone ring system represents a reactive center that can undergo ring-opening reactions under basic conditions [9].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Comprehensive Nuclear Magnetic Resonance spectroscopy has provided detailed structural confirmation for 11beta,13-Dihydrolactucin through both one-dimensional and two-dimensional experiments [9]. Proton Nuclear Magnetic Resonance analysis in deuterated dimethyl sulfoxide reveals characteristic chemical shift patterns consistent with the proposed structure [9].

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 3 | 6.27 | singlet | 132.5 |

| 5 | 3.76-3.64 | multiplet | 48.4 |

| 6 | 3.76-3.64 | multiplet | 80.9 |

| 7 | 2.17-2.05 | multiplet | 60.5 |

| 8 | 3.61-3.49 | multiplet | 68.4 |

| 11 | 2.74-2.55 | multiplet | 40.9 |

| 13 | 1.25 | doublet (J=7.0 Hz) | 15.7 |

| 14 | 2.33 | singlet | 21.5 |

| 15 | 4.64 | doublet of doublet of doublets | 61.8 |

The Carbon-13 Nuclear Magnetic Resonance spectrum displays fifteen distinct carbon signals, confirming the molecular formula and providing insight into the electronic environment of each carbon atom [9]. Two-dimensional experiments including Heteronuclear Multiple Bond Correlation and Heteronuclear Single Quantum Coherence with Distortionless Enhancement by Polarization Transfer have established connectivity patterns throughout the molecular framework [9].

Mass Spectrometry Data

High-resolution mass spectrometry analysis confirms the molecular composition of 11beta,13-Dihydrolactucin with exceptional accuracy [9]. Electrospray ionization mass spectrometry in positive ion mode generates characteristic fragmentation patterns that support structural assignments [9] [14].

The molecular ion peak appears at mass-to-charge ratio 279 [M+H]⁺, with the sodium adduct [M+Na]⁺ at mass-to-charge ratio 301 representing the most abundant ion in the spectrum [9]. Fragmentation analysis reveals sequential losses corresponding to water molecules and formic acid units, consistent with the presence of hydroxyl groups and the carboxylic acid functionality within the lactone ring [9] [14].

Tandem mass spectrometry experiments provide additional structural confirmation through collision-induced dissociation patterns [14]. Key fragment ions include peaks at mass-to-charge ratios 261, 243, and 215, corresponding to successive losses of water molecules and the formic acid moiety [9].

Infrared Spectroscopy Features

Infrared spectroscopy analysis of 11beta,13-Dihydrolactucin reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [17] [18]. The spectrum displays prominent features corresponding to hydroxyl stretching, carbonyl vibrations, and carbon-hydrogen bond vibrations [17] [18].

| Functional Group | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Hydroxyl (O-H) | 3300-3500 | O-H stretching |

| Aliphatic C-H | 2924, 2854 | C-H stretching |

| Lactone C=O | 1775 | C=O stretching |

| Ketone C=O | 1681 | C=O stretching |

| C=C | 1636 | C=C stretching |

The lactone carbonyl absorption appears as a sharp, intense band around 1775 wavenumbers, characteristic of five-membered lactone rings [18]. The ketone carbonyl stretch occurs at lower frequency, reflecting the conjugated nature of the ketone system within the seven-membered ring [18]. Hydroxyl stretching vibrations appear as broad absorptions in the 3300-3500 wavenumber region, indicating hydrogen bonding interactions [17].

Relationship to Other Sesquiterpene Lactones

Structural Comparison with Lactucin

11beta,13-Dihydrolactucin maintains a close structural relationship with lactucin, differing primarily in the saturation state of the carbon-carbon double bond between positions 11 and 13 [1] [8] [19]. Lactucin contains an exocyclic methylene group at position 13, while 11beta,13-Dihydrolactucin features a saturated methyl substituent at this location [1] [9].

| Structural Feature | Lactucin | 11beta,13-Dihydrolactucin |

|---|---|---|

| Molecular Formula | C15H16O5 | C15H18O5 |

| Molecular Weight | 276.28 g/mol | 278.30 g/mol |

| Position 13 | =CH2 (exocyclic methylene) | -CH3 (methyl group) |

| Double Bond 11,13 | Present | Absent |

Both compounds share the fundamental azulenofuran framework characteristic of guaianolide sesquiterpene lactones [1] [19]. The tricyclic ring system remains identical, with the seven-membered carbocycle, five-membered furan ring, and gamma-lactone ring maintaining the same connectivity patterns [19] [20].

The reduction of the 11,13-double bond in 11beta,13-Dihydrolactucin represents a biogenetic transformation that occurs during plant metabolism [1] [21]. This structural modification influences the compound's reactivity profile, particularly regarding reactions involving the exocyclic methylene group that serves as a Michael acceptor in lactucin [8] [21].

Guaianolide Classification Parameters

11beta,13-Dihydrolactucin belongs to the guaianolide subclass of sesquiterpene lactones, characterized by specific structural parameters that define this important natural product family [8] [7]. The guaianolide classification system relies on the presence of a tricyclic framework derived from the cyclization of germacrane precursors [7].

The defining characteristics of guaianolides include a 5,7,5-tricyclic ring system where a five-membered furan ring is fused to a seven-membered carbocycle, which in turn connects to a five-membered gamma-lactone ring [11] [7]. The ring fusion pattern typically exhibits cis-trans stereochemistry, with the furan ring adopting a planar conformation and the seven-membered ring displaying chair-like geometry [11] [13].

The biosynthesis of 11beta,13-dihydrolactucin in chicory follows a well-characterized pathway that begins with the conversion of farnesyl pyrophosphate to the final sesquiterpene lactone through a series of enzymatic transformations [1] [2]. The pathway initiates with germacrene A synthase converting farnesyl pyrophosphate to germacrene A, which represents the first dedicated step in sesquiterpene lactone biosynthesis [1]. This enzyme exists in four copies in the chicory genome, designated as CiGAS-long and CiGAS-short variants, with the short form being particularly important for sesquiterpene lactone production [3] [4].

Following the initial cyclization, germacrene A undergoes a three-step oxidation catalyzed by germacrene A oxidase to yield germacrene A acid [1] [2]. This cytochrome P450 enzyme of the CYP71 family performs consecutive oxidations, transforming the basic sesquiterpene skeleton into a carboxylic acid derivative suitable for subsequent lactonization reactions [5]. The costunolide synthase enzyme then catalyzes the formation of costunolide from germacrene A acid, establishing the germacranolide backbone that serves as a precursor for guaianolide sesquiterpene lactones [1] [2].

The critical transformation from costunolide to the tricyclic guaianolide structure occurs through the action of kauniolide synthase, which exists as three functional genes in chicory designated CiKLS1, CiKLS2, and CiKLS3 [2] [6]. These cytochrome P450 enzymes catalyze the complex conversion of costunolide to kauniolide through a multi-step process involving stereoselective hydroxylation at the C3 position, water elimination, cyclization, and regioselective deprotonation [7]. The reaction proceeds via 3α-hydroxycostunolide as an intermediate, ultimately yielding the characteristic 5-7-5 tricyclic structure of guaianolides [2].

Enzymatic Conversion from Lactucin

The formation of 11beta,13-dihydrolactucin from lactucin represents a key reduction step in the sesquiterpene lactone biosynthetic pathway. This conversion involves the reduction of the 11,13-double bond present in lactucin to yield the saturated derivative 11beta,13-dihydrolactucin [8] [9]. The reaction is formally described as a hydrogenation across the 11,13-double bond of lactucin, resulting in the addition of two hydrogen atoms to the molecule [8] [10].

Lactucin itself is produced from 8-deoxylactucin through the action of lactucin synthase, a cytochrome P450 enzyme designated CYP71DD33 [1] [11]. This enzyme catalyzes the hydroxylation of 8-deoxylactucin at the 8 position to generate lactucin [1]. Importantly, the same lactucin synthase enzyme can also convert 11beta,13-dihydro-8-deoxylactucin directly to 11beta,13-dihydrolactucin, demonstrating its dual substrate specificity [1] [11].

The enzymatic machinery responsible for the specific reduction of the 11,13-double bond in lactucin has not been fully characterized, though the process appears to be a general feature of sesquiterpene lactone metabolism in chicory [12]. The reduction can occur on various sesquiterpene lactone substrates, as evidenced by the formation of multiple dihydro derivatives including 11beta,13-dihydro-8-deoxylactucin and 11beta,13-dihydrolactucopicrin [12] [1].

Role of Kauniolide Synthase in Biosynthesis

Kauniolide synthase plays a pivotal role in the biosynthesis of 11beta,13-dihydrolactucin by catalyzing the transformation from germacranolide to guaianolide sesquiterpene lactones. The three kauniolide synthase genes in chicory, CiKLS1, CiKLS2, and CiKLS3, are arranged in tandem on the chromosome and encode cytochrome P450 enzymes that collectively contribute to sesquiterpene lactone biosynthesis [2] [6].

These enzymes exhibit unique catalytic properties that distinguish them from other cytochrome P450 enzymes. Unlike typical P450s that perform single hydroxylation reactions, kauniolide synthases combine stereoselective hydroxylation with water elimination, cyclization, and regioselective deprotonation in a single enzymatic process [7]. The reaction mechanism involves initial hydroxylation of costunolide at the C3 position to form 3α-hydroxycostunolide, followed by subsequent steps that establish the tricyclic guaianolide framework characteristic of compounds like kauniolide [2] [7].

Gene expression analysis reveals that CiKLS1 exhibits the highest expression levels in chicory root tissues and demonstrates the greatest enzymatic activity in in vitro microsome assays [2]. However, all three kauniolide synthase genes contribute to sesquiterpene lactone formation, as evidenced by the observation that even lines with only one or two wild-type alleles of CiKLS3 can still synthesize detectable amounts of sesquiterpene lactones [2]. The enzymes show 62% amino acid identity to the previously characterized kauniolide synthase from Tanacetum parthenium, indicating evolutionary conservation of this important biosynthetic function [2].

Genetic Regulation of Sesquiterpene Lactone Production

CRISPR/Cas9 Gene Editing Studies

Comprehensive CRISPR/Cas9 gene editing studies have provided critical insights into the genetic regulation of sesquiterpene lactone production in chicory. Multiple research groups have successfully employed this genome editing technology to target key enzymes in the biosynthetic pathway, resulting in dramatic alterations to sesquiterpene lactone profiles [13] [14] [3] [4].

The most significant breakthrough came from targeting the germacrene A synthase genes, which exist in four copies in the chicory genome [3] [4]. Inactivation of all four CiGAS genes through CRISPR/Cas9 editing resulted in chicory lines with nearly complete elimination of sesquiterpene lactone synthesis in roots [3] [4]. These studies demonstrated that the reduction in sesquiterpene lactones could be attributed specifically to mutations in the genetically linked copies of the CiGAS-short gene rather than the CiGAS-long gene, providing important information for breeding applications [3].

Targeting of the kauniolide synthase gene cluster through CRISPR/Cas9 resulted in the interruption of sesquiterpene lactone biosynthesis and accumulation of costunolide and its conjugates to levels of 1.5 milligrams per gram fresh weight in chicory taproots [2] [6]. These experiments confirmed that all three kauniolide synthase genes contribute to sesquiterpene lactone accumulation, albeit to different extents, and demonstrated the essential role of these enzymes in the biosynthetic pathway [2].

Perhaps most relevant to 11beta,13-dihydrolactucin biosynthesis, CRISPR/Cas9 inactivation of the lactucin synthase gene (CYP71DD33) led to enhanced accumulation of 8-deoxylactucin and its derivatives, including 11beta,13-dihydro-8-deoxylactucin [1] [11]. This genetic manipulation effectively redirected metabolic flux toward the production of dihydro derivatives while blocking the formation of lactucin and lactucopicrin [1].

Expression Analysis of Biosynthetic Genes

Gene expression analysis has revealed complex patterns of regulation for sesquiterpene lactone biosynthetic genes in chicory. The strongest expression of kauniolide synthase genes was observed in the latex of chicory taproots, suggesting that the later steps of sesquiterpene lactone biosynthesis occur within specialized laticifer cells [2]. This tissue-specific expression pattern indicates compartmentalization of the biosynthetic pathway across different cell types within the root.

Comprehensive transcriptome analysis of different chicory root tissues has provided insights into the spatial organization of sesquiterpene lactone biosynthesis [15] [16]. Gene expression data indicates compartmentalization of the biosynthesis across multiple tissues, with implications for the trafficking of pathway intermediates between cell types [15]. The early steps of sesquiterpene lactone biosynthesis appear to take place outside of laticifer cells, while the final products accumulate inside laticifers through transport mechanisms [15] [17].

Expression profiling has also revealed the involvement of jasmonate signaling in the regulation of sesquiterpene lactone biosynthesis and laticifer development [15] [16]. Phytohormone measurements and gene expression analysis point to a major role for jasmonate signaling in the development and differentiation of laticifers that produce chicory latex [15]. This suggests that sesquiterpene lactone production is subject to hormonal regulation and may be responsive to stress conditions or developmental cues.

Metabolic Fate in Plants

The metabolic fate of 11beta,13-dihydrolactucin in chicory plants involves complex processes of transport, storage, and potential degradation. The compound primarily accumulates within specialized laticifer cells that form an extensive network throughout the chicory root system [15] [16]. These laticifers serve as both synthesis sites for late-stage biosynthetic reactions and storage compartments for the final sesquiterpene lactone products [15].

Transport mechanisms play a crucial role in the distribution of 11beta,13-dihydrolactucin and related compounds throughout the plant. Research indicates that the early steps of sesquiterpene lactone biosynthesis occur outside of laticifer cells, necessitating active transport of intermediates into the laticifers where final modifications and storage occur [15] [17]. This compartmentalization requires specific transport proteins and mechanisms that facilitate the movement of lipophilic sesquiterpene lactones across cellular membranes.

The metabolic stability of 11beta,13-dihydrolactucin appears to vary depending on its conjugation state. Free 11beta,13-dihydrolactucin is relatively stable, while its oxalyl conjugates are notably unstable and readily hydrolyze to release the parent sesquiterpene lactone [18] [19]. This instability of oxalyl conjugates may serve as a mechanism for controlled release of bioactive compounds in response to tissue damage or stress conditions [18].

Degradation pathways for 11beta,13-dihydrolactucin have not been fully characterized, though the compound appears to be subject to oxidative modifications and conjugation reactions that may facilitate its eventual breakdown or excretion from plant tissues [20] [21]. The presence of various conjugated forms suggests active metabolic processing of the compound throughout its lifecycle in the plant.

Conjugated Forms in Natural Sources

11beta,13-dihydrolactucin occurs in nature predominantly in conjugated forms rather than as the free sesquiterpene lactone. The most significant conjugated forms include oxalyl esters at the 15-position and glucosyl derivatives, which represent the major storage forms of this compound in chicory tissues [12] [22] [23].

The 15-oxalyl conjugate of 11beta,13-dihydrolactucin represents one of the most abundant forms found in chicory roots [12] [22]. This conjugate is formed through esterification of the 15-hydroxyl group with oxalic acid, creating a compound with molecular formula C17H18O8 [12]. The oxalyl conjugates are characteristically unstable and readily undergo hydrolysis under aqueous conditions to regenerate the parent sesquiterpene lactone [18] [19]. This instability has been demonstrated both in vitro and during extraction processes, where prolonged water maceration at elevated temperatures favors the hydrolysis of conjugated forms to yield increased concentrations of free sesquiterpene lactones [12] [22].

Glucosyl conjugates represent another major class of 11beta,13-dihydrolactucin derivatives found in natural sources. The 15-glucoside of 11beta,13-dihydrolactucin has been isolated and characterized from chicory extracts, where it occurs as a stable glycosidic conjugate [12] [24]. Unlike the labile oxalyl esters, these glucosyl derivatives exhibit greater stability under typical extraction and storage conditions [12].

Acetylated derivatives of 11beta,13-dihydrolactucin have also been identified in natural sources, including the 8-O-acetate ester [25]. These acetylated forms may arise through enzymatic acylation reactions or potentially through chemical modification during processing. Biocatalytic studies have demonstrated that lipase enzymes can selectively introduce various acyl groups onto the primary alcohol functionality of 11beta,13-dihydrolactucin, suggesting that similar enzymatic processes may occur naturally in plant tissues [25].

XLogP3

Wikipedia

Dates

Explore Compound Types